(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method involves the enantioselective reduction of a ketone intermediate using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.
Scientific Research Applications
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the aromatic ring and trifluoromethyl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- (1S,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
Uniqueness
The (1R,2R) configuration of this compound provides unique stereochemical properties that can influence its reactivity and interaction with biological targets. Compared to its diastereomers, (1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL may exhibit different pharmacokinetics and pharmacodynamics, making it a distinct and valuable compound for research and application.
Biological Activity
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The compound features a chiral center, which contributes to its biological activity. The presence of a trifluoromethyl group and a chloro substituent on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it has significant activity against various fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) for C. albicans was determined to be around 0.8 μg/mL, indicating potent antifungal activity compared to standard treatments like fluconazole .
Microorganism | MIC (μg/mL) | Standard Treatment MIC (μg/mL) |
---|---|---|
Candida albicans | 0.8 | 2.0 (Fluconazole) |
Aspergillus fumigatus | 1.5 | 4.0 (Voriconazole) |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. Additionally, the trifluoromethyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions .
Study 1: Efficacy in Animal Models
In a murine model infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant increase in survival rates compared to untreated controls. The study reported a survival rate of 100% in treated mice over a period of seven days .
Study 2: Toxicological Profile
A toxicity study conducted on primate models revealed that doses up to 10 mg/kg/day were well tolerated, with no significant adverse effects observed. However, at higher doses (30 mg/kg/day), some toxic effects were noted, emphasizing the importance of dose optimization in clinical applications .
Comparative Analysis with Other Antifungals
When compared with established antifungal agents, this compound demonstrated superior efficacy against resistant strains of fungi. The following table summarizes the comparative activity:
Compound | MIC against C. albicans (μg/mL) | Efficacy |
---|---|---|
(1R,2R)-1-Amino... | 0.8 | High |
Fluconazole | 2.0 | Moderate |
Voriconazole | 4.0 | Moderate |
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
NTQNPJYDNPLNMR-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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